molecular formula C16H25NO3 B12299332 (8S)-8alpha,13beta-Dihydroxyserratinane-5-one

(8S)-8alpha,13beta-Dihydroxyserratinane-5-one

Cat. No.: B12299332
M. Wt: 279.37 g/mol
InChI Key: GXXCLFHDZZGIQG-UHFFFAOYSA-N
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Description

(8S)-8alpha,13beta-Dihydroxyserratinane-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of diterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8alpha,13beta-Dihydroxyserratinane-5-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Cyclization Reactions: Formation of the core structure through cyclization of precursor molecules.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Oxidation and Reduction: Controlled oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(8S)-8alpha,13beta-Dihydroxyserratinane-5-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of ketone groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(8S)-8alpha,13beta-Dihydroxyserratinane-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (8S)-8alpha,13beta-Dihydroxyserratinane-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways: Modulation of signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (8S)-8alpha,13beta-Dihydroxyabietane-5-one
  • (8S)-8alpha,13beta-Dihydroxyferruginol-5-one

Uniqueness

(8S)-8alpha,13beta-Dihydroxyserratinane-5-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 5-position, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

10-hydroxy-11-methyl-13-oxido-13-azoniatetracyclo[7.7.0.01,13.04,9]hexadecan-7-one

InChI

InChI=1S/C16H25NO3/c1-11-10-17(20)8-2-6-15(17)7-5-12-3-4-13(18)9-16(12,15)14(11)19/h11-12,14,19H,2-10H2,1H3

InChI Key

GXXCLFHDZZGIQG-UHFFFAOYSA-N

Canonical SMILES

CC1C[N+]2(CCCC23CCC4C3(C1O)CC(=O)CC4)[O-]

Origin of Product

United States

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